Melanotan-I
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Melanotan I is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Melanotan I follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Melanotan I primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:
Oxidation: This can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., DCC) and uronium salts (e.g., HBTU) are commonly used for peptide bond formation.
Oxidizing Agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Major Products
The major product of these reactions is the desired peptide, Melanotan I. Oxidation and reduction reactions can lead to modified peptides with altered properties .
Scientific Research Applications
Melanotan I has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanogenesis and its effects on melanocortin receptors.
Industry: Used in the development of sunless tanning products and potential skin cancer preventative agents.
Mechanism of Action
Melanotan I works by mimicking the action of alpha-melanocyte-stimulating hormone. It binds to melanocortin receptors on the surface of melanocytes, the pigment-producing cells in the skin. This binding stimulates the production of melanin, leading to increased skin pigmentation . The primary molecular target is the melanocortin 1 receptor, which plays a key role in regulating melanogenesis .
Comparison with Similar Compounds
Similar Compounds
Alpha-Melanocyte-Stimulating Hormone: The naturally occurring hormone that both Melanotan I and Melanotan II are designed to mimic.
Uniqueness
Melanotan I is unique in its longer half-life and more selective action on melanocortin receptors compared to Melanotan II. This makes it a preferred choice for applications requiring sustained melanin production without the broader effects seen with Melanotan II .
Biological Activity
Melanotan-I (MT-I), also known as afamelanotide, is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that primarily acts as a non-selective agonist of melanocortin receptors, particularly the melanocortin-1 receptor (MC1R). This compound has garnered attention for its potential applications in enhancing skin pigmentation, reducing sunburn cells, and possibly offering therapeutic benefits for various dermatological conditions.
This compound stimulates melanin production by binding to MC1R on melanocytes, which leads to increased eumelanin synthesis. This mechanism not only promotes tanning but also has implications for skin protection against UV radiation. The activation of MC1R triggers several intracellular pathways, including the cAMP pathway, which subsequently activates protein kinases that regulate anti-inflammatory responses and cellular survival mechanisms .
Pharmacokinetics
Research indicates that this compound can be administered via different routes, with subcutaneous (SC) administration showing complete bioavailability compared to intravenous (IV) dosing. A study demonstrated that SC doses ranging from 0.08 to 0.21 mg/kg resulted in significant tanning effects that peaked one week post-administration and persisted for up to three weeks after completing a regimen of ten doses . The plasma half-lives for SC dosing ranged from 0.07 to 0.79 hours during the absorption phase and from 0.8 to 1.7 hours during the beta-phase .
Tanning Efficacy
Clinical evaluations have shown that this compound significantly enhances tanning responses in human subjects. In a series of phase I studies conducted in Arizona, participants exhibited a 47% reduction in sunburn cells and an enhanced tanning effect compared to control groups following UV exposure .
Dermatological Applications
This compound has been investigated for its potential benefits in various skin conditions:
- Acne Vulgaris : A phase II trial indicated that this compound reduced inflammatory acne lesions in subjects receiving the peptide over several weeks .
- Xeroderma Pigmentosum : Phase II studies are ongoing to assess its effectiveness in models suffering from this severe photosensitivity disorder .
- Polymorphic Light Eruptions : A randomized controlled trial suggested that this compound might alleviate pruritus associated with this condition after prolonged sunlight exposure .
Case Studies
Several case reports have documented adverse effects associated with this compound use, including the development of dysplastic nevi and melanoma in individuals who self-administered the peptide without medical supervision. One notable case involved a 16-year-old girl who experienced significant skin changes after using Melanotan-II alongside tanning beds . Another report highlighted melanoma development in a user with multiple risk factors, emphasizing the need for caution regarding its use .
Safety Profile
While this compound has shown promise in promoting tanning and potentially therapeutic effects for certain skin conditions, it is not without risks. Side effects reported include gastrointestinal upset and facial flushing . Furthermore, concerns regarding its long-term safety remain due to associations with malignant transformations in predisposed individuals.
Comparative Analysis
Parameter | This compound | Melanotan-II |
---|---|---|
Target Receptor | MC1R | Broader range of melanocortin receptors |
Half-life (SC) | 0.07 - 1.7 hours | Shorter than MT-I |
Efficacy in Tanning | Significant | Less studied |
Safety Concerns | Moderate; linked to melanoma | Higher risk of side effects |
Clinical Approval Status | Research-only | Research-only |
Properties
IUPAC Name |
4-[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHFGYDRQSXQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H111N21O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1646.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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